molecular formula C11H8NO2S- B14749463 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate

Cat. No.: B14749463
M. Wt: 218.25 g/mol
InChI Key: CRSMRBYEBHOYRM-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate typically involves the reaction of 4-hydroxybenzene-1-benzothiomide with ethyl-2-chloro acetoacetate . The reaction conditions include the use of solvents such as ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazoles .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in various applications .

Properties

Molecular Formula

C11H8NO2S-

Molecular Weight

218.25 g/mol

IUPAC Name

4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14)/p-1

InChI Key

CRSMRBYEBHOYRM-UHFFFAOYSA-M

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)[O-]

Origin of Product

United States

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